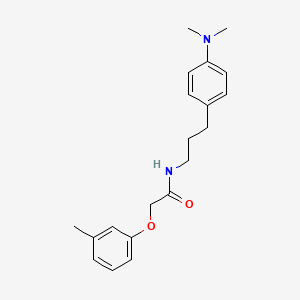
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. DMAPT has been found to exhibit anti-tumor effects in various cancer cell lines, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Synthetic Utility
The chemistry of similar compounds involves their role as intermediates in synthetic pathways. For instance, derivatives of dimethylaminophenyl and acetamide have been utilized in the synthesis of cyclic acetals, serving as temporary protecting groups for vicinal diols. This enables indirect, selective benzoylation and acetylation under mild conditions, which are essential steps in the synthesis of complex molecules (Hanessian & Moralioglu, 1972).
Biological Activities
Research into acetamide derivatives has revealed potential anticancer, anti-inflammatory, and analgesic properties. Specifically, a study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives showed promising results against breast cancer and neuroblastoma cells, indicating the potential of these compounds in therapeutic applications (Rani et al., 2014).
Analytical Applications
In analytical chemistry, derivatives of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide have been employed as fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. This application is critical for monitoring pollutants and understanding their environmental impact. The development of such probes facilitates trace measurement of aldehydes and ketones, contributing to environmental safety and public health (Houdier et al., 2000).
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-6-4-8-19(14-16)24-15-20(23)21-13-5-7-17-9-11-18(12-10-17)22(2)3/h4,6,8-12,14H,5,7,13,15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWMEBBBORYHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(m-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

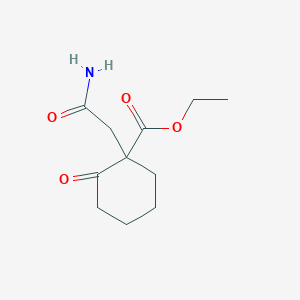
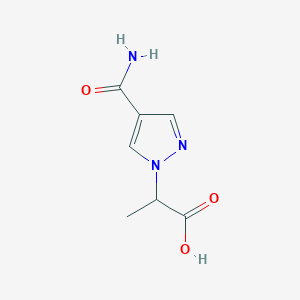

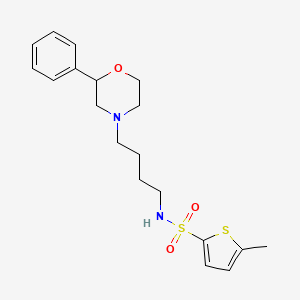
![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
![2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide](/img/no-structure.png)
![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)
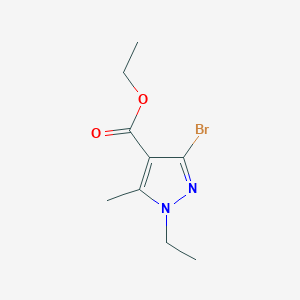
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)
![Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B2965581.png)
![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2965585.png)